

Physical and chemical properties of 4-Chloro-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-methyl-1H-indazole

Cat. No.: B1613176

[Get Quote](#)

An In-depth Technical Guide to 4-Chloro-6-methyl-1H-indazole

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.^{[1][2]} Its rigid structure and ability to participate in hydrogen bonding have rendered it a "privileged scaffold," frequently appearing in compounds with a wide array of pharmacological activities, including anti-inflammatory, antiarrhythmic, antitumor, and anti-HIV properties.^{[1][3]} The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most studied form.^{[2][4]}

This guide focuses on a specific, strategically substituted derivative: **4-Chloro-6-methyl-1H-indazole**. The presence of a chloro group at the 4-position and a methyl group at the 6-position provides a unique electronic and steric profile, offering medicinal chemists a valuable building block for developing novel therapeutic agents. The chloro-substituent can modulate the acidity of the N-H proton and influence the molecule's binding interactions, while the methyl group can enhance metabolic stability or provide a key hydrophobic contact point.

This document serves as a comprehensive technical resource, detailing the physical, chemical, and spectroscopic properties of **4-Chloro-6-methyl-1H-indazole**. It includes foundational data,

reactivity insights, and practical experimental protocols to empower researchers in their drug discovery and development endeavors.

Molecular Identity and Structural Elucidation

Accurate identification is the first step in any chemical investigation. The fundamental identifiers for **4-Chloro-6-methyl-1H-indazole** are summarized below.

Core Identifiers

Property	Value	Source
IUPAC Name	4-chloro-6-methyl-1H-indazole	N/A
CAS Number	885521-74-4	[5] [6]
Molecular Formula	C ₈ H ₇ ClN ₂	[5] [6]
Molecular Weight	166.61 g/mol	[5]
MDL Number	MFCD07781503	[5] [6]

Chemical Structure

The structural arrangement of the atoms defines the molecule's fundamental properties.

Caption: Tautomeric equilibrium of the indazole ring.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The following sections detail the expected spectral data for **4-Chloro-6-methyl-1H-indazole**, which is essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in organic chemistry. [\[7\]](#)[\[8\]](#) The predicted chemical shifts are based on the known effects of substituents on the indazole core.

Table 3.1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~13.0 - 13.5	Broad Singlet	1H	N1-H	The acidic proton on the pyrazole ring is typically downfield and broad.
~8.0 - 8.2	Singlet	1H	C3-H	This proton is adjacent to two nitrogen atoms, leading to a downfield shift.
~7.4	Singlet	1H	C5-H	Aromatic proton on the benzene ring.
~7.1	Singlet	1H	C7-H	Aromatic proton adjacent to the pyrazole ring fusion.
~2.4	Singlet	3H	C6-CH ₃	The methyl group protons typically appear in this region.

Table 3.2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz)

Chemical Shift (δ) ppm	Assignment	Rationale
~140	C7a	Quaternary carbon at the ring fusion.
~135	C3	Carbon adjacent to two nitrogen atoms.
~130	C6	Carbon bearing the methyl group.
~125	C4	Carbon bearing the chloro group.
~122	C5	Aromatic CH carbon.
~115	C3a	Quaternary carbon at the ring fusion.
~110	C7	Aromatic CH carbon.
~21	C6-CH ₃	Aliphatic carbon of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. [8] Table 3.3: Predicted IR Absorption Bands (Sample Preparation: KBr pellet or ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 2800	Broad, Medium	N-H stretch (from the indazole ring)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic, -CH ₃)
~1620	Medium	C=N stretch (indazole ring)
~1590, 1480	Strong	C=C stretch (aromatic ring)
~1100	Strong	C-Cl stretch
~850 - 800	Strong	C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

- Expected Molecular Ion (M⁺): A prominent peak will be observed at m/z 166.
- Isotopic Pattern: A characteristic M+2 peak at m/z 168 with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
- Key Fragments: Expect fragmentation corresponding to the loss of the methyl group (M-15) and cleavage of the pyrazole ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity is crucial for utilizing **4-Chloro-6-methyl-1H-indazole** as a chemical building block.

Synthetic Pathway

A common and efficient route to substituted indazoles is the Davis-Beirut reaction or similar cyclization strategies starting from a substituted aniline. [9][10]

Caption: Plausible synthetic workflow for **4-Chloro-6-methyl-1H-indazole**.

Causality of Experimental Choices:

- Step 1 (Acetylation): The acetylation of the amine protects it and sets up the necessary electronic configuration for the subsequent cyclization.
- Step 2 (Nitrosation & Cyclization): Isoamyl nitrite is a common reagent for in situ generation of a diazonium species, which rapidly cyclizes to form the indazole ring. [9]* Step 3 (Hydrolysis): A basic hydrolysis step is required to remove the acetyl protecting group from the N1 position, yielding the final 1H-indazole. The use of a strong base like NaOH or LiOH ensures complete deprotection. [9][10]

Chemical Reactivity

- N-Functionalization: The N-H proton is acidic and can be readily deprotonated by a base (e.g., NaH, K₂CO₃). The resulting indazolide anion is a potent nucleophile, allowing for straightforward N-alkylation or N-acylation reactions. This is the most common site for derivatization in drug discovery programs. [11]*
- Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the existing substituents (ortho, para-directing methyl group vs. deactivating, ortho, para-directing chloro group) will influence the position of the new substituent, likely favoring position 7 or 5.
- Cross-Coupling Reactions: While the chloro group is less reactive than bromo or iodo analogs, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific, optimized conditions, allowing for the introduction of aryl, alkyl, or amino groups at the C4 position.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on safety data for structurally related chloro-indazoles. [12][13] Table 5.1: Hazard and Safety Information

Category	Recommendation	Rationale
GHS Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	Based on data for similar substituted indazoles. [12] These are common hazards for aromatic heterocyclic compounds.
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and a lab coat. [14]	To prevent skin and eye contact.
Handling	Use in a well-ventilated area or under a chemical fume hood. [13][15] Avoid generating dust.	To prevent inhalation of the compound. [12]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. [12]	Protects the compound from moisture and atmospheric contaminants, ensuring its long-term stability.

Key Experimental Protocols

The following protocols are self-validating systems for the characterization of **4-Chloro-6-methyl-1H-indazole**.

Protocol: Acquiring a ¹H NMR Spectrum

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-Chloro-6-methyl-1H-indazole** and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to obtain a good signal-to-noise ratio.

- Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction.
- Analysis and Validation:
 - Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).
 - Integrate all peaks. The relative integrals should correspond to the number of protons in each environment (e.g., 1H, 1H, 1H, 3H).
 - Assign each peak to the corresponding protons in the molecule based on chemical shift, multiplicity, and integration.
 - Self-Validation Check: The sum of the integrations should be consistent with the total number of protons in the molecular formula (7H). The observed multiplicities must align with the predicted neighboring protons.

Protocol: Determination of Melting Point

- Sample Preparation: Ensure the sample is dry and finely powdered. Load a small amount into a capillary tube to a depth of 2-3 mm.
- Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.
- Measurement:
 - Heat the sample rapidly to about 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
- Analysis and Validation:
 - Self-Validation Check: A sharp melting range (e.g., 1-2°C) is indicative of a pure compound. A broad or depressed melting range suggests the presence of impurities.

- Repeat the measurement with a second sample to ensure reproducibility.

Conclusion

4-Chloro-6-methyl-1H-indazole is a well-defined chemical entity with significant potential as an intermediate in medicinal chemistry and materials science. Its unique substitution pattern offers a platform for creating diverse molecular libraries. This guide has provided a comprehensive overview of its identity, structure, properties, synthesis, and handling. The detailed spectroscopic predictions and experimental protocols serve as a reliable foundation for researchers to confidently incorporate this valuable molecule into their scientific workflows.

References

- Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. *Molecules*, 11(11), 867–889. (URL: [\[Link\]](#))
- Teixeira, F. C., et al. (2006).
- GHS 11 (Rev.11) SDS Word 下载CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE. (URL: [\[Link\]](#))
- Synthesis of 1H-Indazoles via Silver(I) (PDF)
- 4-CHLORO-6-METHYL-1H-INDAZOLE** [Q00739] - ChemUniverse. (URL: [\[Link\]](#))
- Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives - University of Groningen. (URL: [\[Link\]](#))
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [\[Link\]](#))
- An Improved Preparation of 4-Chloro-1H-indazole (V)
- 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem. (URL: [\[Link\]](#))
- 4-chloro-6-methyl-1H-indazole** - AOBChem. (URL: [\[Link\]](#))
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. *The Journal of Organic Chemistry*. (URL: [\[Link\]](#))
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (URL: [\[Link\]](#))
- Indazole synthesis - Organic Chemistry Portal. (URL: [\[Link\]](#))
- ^1H , ^{13}C { ^1H } NMR and Mass spectra of compounds 4, 6, 8 and 11. (URL: [\[Link\]](#))
- Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (URL: [\[Link\]](#))

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [\[Link\]](#))
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: [\[Link\]](#))
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- 4-Bromo-6-chloro-1H-indazole - Oakwood Chemical. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjpscitech.com [caribjpscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. aobchem.com [aobchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]

- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Chloro-6-methyl-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1613176#physical-and-chemical-properties-of-4-chloro-6-methyl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com